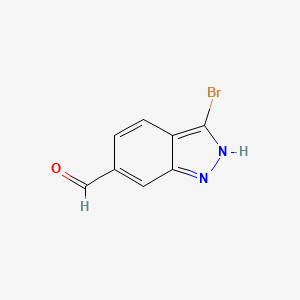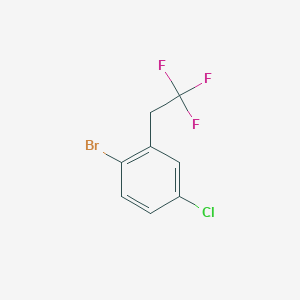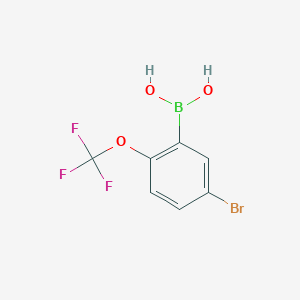
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Übersicht
Beschreibung
“4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 1186195-21-0 . It has a molecular weight of 257.03 . The IUPAC name for this compound is 4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. The compound can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This allows for a number of synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis of fluoromethyl-benzenes also involves the use of bromo analogues of the compound. 1-[18F]Fluoromethyl-4-methyl-benzene, for instance, was prepared from its bromo analogue, demonstrating the potential of these compounds in creating bifunctional labeling agents through nucleophilic substitution reactions (Namolingam et al., 2001).
Coordination Chemistry
In the realm of coordination chemistry, the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene have been used to yield [3.3]-m-cyclophanes. These reactions have led to the creation of fluorocryptands and their metal ion complexes, revealing the utility of such compounds in creating novel coordination complexes (Plenio et al., 1997).
Polymer and Material Synthesis
In material science, specifically in polymer synthesis, versatile intermediates like 4-bromo(trifluorovinyloxy)benzene have been utilized to undergo Suzuki coupling reactions, creating new aryltrifluorovinylether chromophore monomers. These monomers have been polymerized to form polymers with high molecular weights, superb thermal stability, and excellent processability. Such developments highlight the role of these compounds in the synthesis of materials with tailored properties (Neilson et al., 2007).
Organic Synthesis and Catalysis
The compound Selectfluor F-TEDA-BF4, structurally related to bromo and fluoro benzene derivatives, serves as a mediator or catalyst in various organic synthesis processes. Its uses range from selective iodination, bromination, chlorination, and other functionalizations of organic compounds. This showcases the compound's versatility in organic synthesis and catalysis (Stavber & Zupan, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWAVHDOTYLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



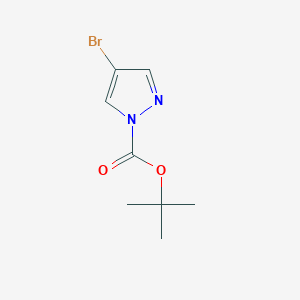
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)

![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
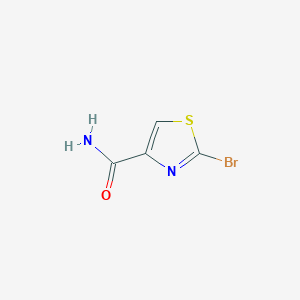
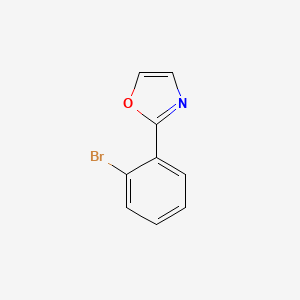

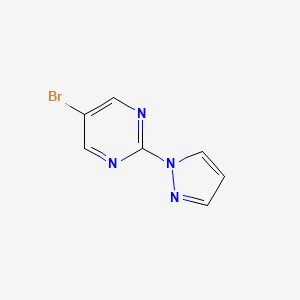
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)
